

# A Spectroscopic Comparison of 1-Trityl-4ethylimidazole and Structurally Related Compounds

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Compound of Interest

Compound Name: 1-Trityl-4-ethylimidazole

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This guide provides a detailed spectroscopic comparison of **1-Trityl-4-ethylimidazole** with a series of structurally analogous imidazole derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of how substituent changes on the imidazole ring influence spectroscopic properties. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal for the structural elucidation and characterization of these compounds.

## **Comparative Spectroscopic Data**

The following table summarizes the key spectroscopic data for **1-Trityl-4-ethylimidazole** and its selected analogs. Direct spectroscopic data for **1-Trityl-4-ethylimidazole** is sparse in publicly available literature; therefore, data for closely related compounds are presented to infer its expected spectral characteristics.



Compound	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (cm⁻¹)	Mass Spec (m/z)
1-Trityl-imidazole	7.42-7.03 (m, 16H)	Not explicitly found	Not explicitly found	311 [M+H]+[1]
4-Ethylimidazole	Not explicitly found	Not explicitly found	Not explicitly found	M.W. 96.13
1-Ethylimidazole	Not explicitly found	136.6, 128.8, 118.8, 41.8, 15.2[2]	Not explicitly found	M.W. 96.13[3]
Imidazole	7.73 (s, 1H), 7.13 (s, 2H)[4]	Not explicitly found	Not explicitly found	M.W. 68.08
1-Trityl-1H- imidazole-4- methanol	Not explicitly found	Not explicitly found	Not explicitly found	Not explicitly found
1- (triphenylmethyl)- 1H-imidazole-4- carbaldehyde	Not explicitly found	Not explicitly found	KBr disc[5]	M.W. 338.4
4- Methylimidazole	Not explicitly found	Not explicitly found	Not explicitly found	Not explicitly found
2-Ethyl-4- methylimidazole	Not explicitly found	Not explicitly found	Not explicitly found	M.W. 110.16[6]

Note: "Not explicitly found" indicates that the specific data was not readily available in the initial search results.

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are standard in the field of organic chemistry and are applicable for the characterization of the compounds discussed.



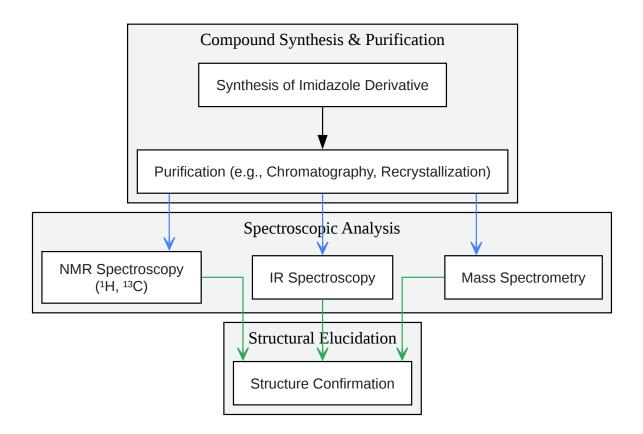
- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- ¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 300, 400, or 500
   MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same instrument, often at a frequency of 75, 100, or 125 MHz. Proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in ppm relative to TMS.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation:
  - KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
  - Thin Film: A liquid sample is placed between two salt plates (e.g., NaCl or KBr).
  - Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm<sup>-1</sup>. The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).



- Ionization: Various ionization techniques can be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique often used for polar molecules and provides the [M+H]<sup>+</sup> or [M-H]<sup>-</sup> ion.
- Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

## **Visualizing the Analysis Workflow**

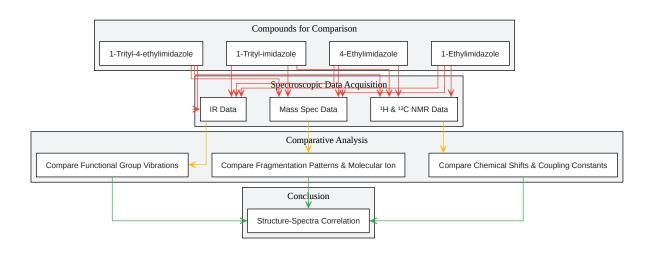
The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison of the imidazole derivatives.



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Caption: Workflow for the synthesis and spectroscopic characterization of imidazole derivatives.





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Caption: Workflow for the comparative spectroscopic analysis of imidazole derivatives.

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### References

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- 4. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]



- 5. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 PubChem [pubchem.ncbi.nlm.nih.gov]
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